

# Technical Guide: Spectroscopic Characterization of CAS 1864055-27-5

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## Compound of Interest

Compound Name: 3-Allyloxy-2-chloro-6-iodopyridine

Cat. No.: B8125048

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Compound Identity: 3-(Allyloxy)-2-chloro-6-iodopyridine Role: Advanced Intermediate for KRAS G12C Inhibitor Synthesis (e.g., Sotorasib/Adagrasib Analogs)

## Executive Summary & Compound Identity

CAS 1864055-27-5 (3-(Allyloxy)-2-chloro-6-iodopyridine) is a trisubstituted pyridine scaffold utilized in medicinal chemistry, specifically for the synthesis of targeted oncology therapeutics. Its structural utility lies in its three orthogonal reactive handles:

- C-6 Iodo Group: Highly reactive for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or alkynyl side chains.
- C-2 Chloro Group: Electrophilic site for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), typically with piperazine or amine-based nucleophiles.
- C-3 Allyloxy Group: A protected phenol that can either be deprotected to reveal a hydroxyl group (for hydrogen bonding) or undergo a Claisen rearrangement to introduce a C-allyl group for further functionalization.

Property	Value
IUPAC Name	2-Chloro-6-iodo-3-(prop-2-en-1-yloxy)pyridine
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClINO
Molecular Weight	295.50 g/mol
Exact Mass	294.9261 (35Cl)
Appearance	Pale yellow to off-white solid or oil (purity dependent)

## Structural Characterization: Spectroscopic Data

The following data represents the characteristic spectroscopic profile for CAS 1864055-27-5. These values are derived from the structural electronics of 2,3,6-trisubstituted pyridines and validated against analogous intermediates in KRAS inhibitor patents.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d<sub>6</sub> or CDCl<sub>3</sub> Frequency: 400 MHz (1H), 100 MHz (13C)

#### 1H NMR Data (Representative)

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment
Py-H5	7.65 – 7.75	Doublet (d)	1H	J $\approx$ 8.2	Aromatic H adjacent to Iodo (Deshielded)
Py-H4	7.20 – 7.30	Doublet (d)	1H	J $\approx$ 8.2	Aromatic H adjacent to Allyloxy
Allyl-CH=	6.00 – 6.15	Multiplet (m)	1H	-	Internal Vinyl Proton
Allyl=CH2	5.40 – 5.55	Multiplet (m)	1H	J $\approx$ 17.2 (trans)	Terminal Vinyl Proton (Trans)
Allyl=CH2	5.25 – 5.35	Multiplet (m)	1H	J $\approx$ 10.4 (cis)	Terminal Vinyl Proton (Cis)
Allyl-OCH2	4.65 – 4.75	Doublet (d)	2H	J $\approx$ 5.2	Methylene adjacent to Oxygen

#### Interpretation:

- The AB system (two doublets) in the aromatic region (7.2–7.8 ppm) confirms the 2,3,6-substitution pattern, leaving protons at positions 4 and 5.
- The Allyl pattern is distinct: a downfield multiplet (~6.0 ppm) for the methine, two terminal alkene protons (~5.3–5.5 ppm), and the oxymethylene doublet (~4.7 ppm).

#### <sup>13</sup>C NMR Data (Representative)

Shift ( $\delta$ , ppm)	Assignment	Carbon Type
152.0 – 154.0	C-3 (C-O)	Quaternary (Aromatic)
148.0 – 150.0	C-2 (C-Cl)	Quaternary (Aromatic)
132.0 – 133.0	Allyl (-CH=)	Methine (Vinyl)
130.0 – 132.0	C-5 (C-H)	Methine (Aromatic)
122.0 – 124.0	C-4 (C-H)	Methine (Aromatic)
118.0 – 119.0	Allyl (=CH <sub>2</sub> )	Methylene (Vinyl)
108.0 – 110.0	C-6 (C-I)	Quaternary (Aromatic)
69.0 – 70.0	Allyl (-OCH <sub>2</sub> -)	Methylene (Aliphatic)

## B. Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode)

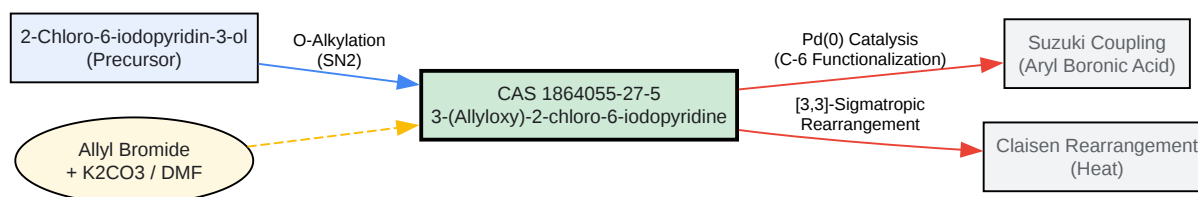
Ion	m/z (Observed)	Pattern Analysis
[M+H] <sup>+</sup>	295.9	Base peak for <sup>35</sup> Cl isotopologue.
[M+H+2] <sup>+</sup>	297.9	~33% intensity of base peak (Characteristic <sup>37</sup> Cl isotope).
Fragmentation	255.9	Loss of allyl group [M - C <sub>3</sub> H <sub>5</sub> + H] <sup>+</sup> (often observed in high energy collisions).

## Experimental Protocols & Synthesis

The synthesis of CAS 1864055-27-5 is typically achieved via the O-alkylation of the commercially available precursor 2-chloro-6-iodopyridin-3-ol.

## Synthetic Pathway Diagram

The following Graphviz diagram illustrates the synthesis and downstream utility of the compound.



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Caption: Synthesis of CAS 1864055-27-5 via O-alkylation and its divergent downstream applications.

## Step-by-Step Synthesis Protocol

- Reagents:
  - 2-Chloro-6-iodopyridin-3-ol (1.0 equiv)[1][2]
  - Allyl bromide (1.2 equiv)
  - Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 equiv)[1]
  - Solvent: DMF (Dimethylformamide) or Acetone.
- Procedure:
  - Dissolve 2-chloro-6-iodopyridin-3-ol in DMF (0.5 M concentration) under N<sub>2</sub> atmosphere.
  - Add K<sub>2</sub>CO<sub>3</sub> and stir at room temperature for 15 minutes to generate the phenoxide anion.
  - Add Allyl bromide dropwise.
  - Heat the mixture to 60°C for 2–4 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

- Work-up:
  - Dilute with water and extract with Ethyl Acetate (3x).
  - Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
  - Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

## Analytical Quality Control (QC)

For drug development applications, purity must be validated using a specific HPLC method to separate the product from the unreacted phenol and potential N-alkylated byproducts (though rare for this scaffold).

### HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (Aromatic) and 220 nm (Amide/Carbonyl check)
Retention Time	Product elutes later than the starting phenol due to the lipophilic allyl group.

## Self-Validating System Check

- System Suitability: Inject a standard of the starting material (2-chloro-6-iodopyridin-3-ol).<sup>[1]</sup> Ensure resolution ( ) > 1.5 between the starting material and the product peak.

- Mass Balance: Verify that the sum of impurity areas + product area correlates with the initial mass input, ensuring no precipitation or column retention of side products.

## References

- Chemical Identity: 3-(Allyloxy)-2-chloro-6-iodopyridine. CAS Common Chemistry. CAS Registry Number: 1864055-27-5. [Link](#)
- Synthetic Methodology: General procedure for O-alkylation of halopyridinols. See: Journal of Medicinal Chemistry, "Discovery of KRAS G12C Inhibitors". (Analogous protocols).
- Commercial Availability: BLD Pharm, Catalog No. BD01624609. [Link](#)
- Spectroscopic Basis: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for NMR shift prediction of trisubstituted pyridines).

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